1,2-Dibromo-4,5-difluorobenzene is an aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.89 g/mol. This compound features two bromine atoms and two fluorine atoms substituting hydrogen atoms on a benzene ring, specifically at the 1,2 and 4,5 positions, respectively. Its structure contributes to its unique chemical properties, including thermal stability and reactivity in various
is an aromatic organic compound with two bromine and two fluorine atoms attached to a benzene ring. While its specific applications are not extensively documented, it has been utilized as a precursor molecule in the synthesis of other compounds relevant to scientific research. Here are two instances of its use:
Researchers employed 1,2-dibromo-4,5-difluorobenzene as a starting material for the preparation of 2,2′-dibromo-4,4′,5,5′-tetrafluorobiphenyl through a Suzuki-Miyaura coupling reaction. This newly synthesized molecule possesses potential applications in organic electronics due to its interesting optoelectronic properties [].
In another study, 1,2-dibromo-4,5-difluorobenzene served as a key intermediate in the synthesis of 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol. This synthesized compound exhibited promising antiproliferative activity against various cancer cell lines, suggesting its potential as a lead molecule for further drug development [].
1,2-Dibromo-4,5-difluorobenzene can be synthesized through various methods:
1,2-Dibromo-4,5-difluorobenzene is primarily used in:
Interaction studies involving 1,2-dibromo-4,5-difluorobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in synthetic pathways to create more complex molecules. The interactions are crucial for developing new materials and pharmaceuticals.
Several compounds share structural similarities with 1,2-dibromo-4,5-difluorobenzene. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Dibromobenzene | C₆H₄Br₂ | Contains only bromine substituents |
1,2-Difluorobenzene | C₆H₄F₂ | Contains only fluorine substituents |
1-Bromo-4-fluorobenzene | C₆H₄BrF | Contains one bromine and one fluorine |
1-Bromo-2-fluoro-4-nitrobenzene | C₆H₄BrFNO₂ | Contains additional nitro group affecting reactivity |
The unique combination of both bromine and fluorine atoms at specific positions on the benzene ring gives 1,2-dibromo-4,5-difluorobenzene distinct chemical properties compared to these similar compounds. Its ability to participate in diverse
1,2-Dibromo-4,5-difluorobenzene represents a tetrasubstituted benzene derivative characterized by the presence of two bromine atoms and two fluorine atoms attached to the aromatic ring [1] [2]. The compound exhibits the molecular formula C₆H₂Br₂F₂ with a molecular weight of 271.885 to 271.89 grams per mole [3] [4] [5]. The Chemical Abstracts Service registry number 64695-78-9 serves as the unique identifier for this compound [1] [2] [4].
The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2-dibromo-4,5-difluorobenzene, indicating the specific positioning of the halogen substituents on the benzene ring [6] [5]. The structural arrangement features bromine atoms at the 1 and 2 positions (ortho to each other) and fluorine atoms at the 4 and 5 positions (also ortho to each other) [1] [3] [4]. This substitution pattern creates a molecule with two pairs of adjacent halogen atoms on opposite sides of the benzene ring.
The compound's structural identity is further characterized by its International Chemical Identifier notation: InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H [1] [3] [4]. The corresponding International Chemical Identifier Key is JTEZQWOKRHOKDG-UHFFFAOYSA-N [1] [3] [4]. The Simplified Molecular Input Line Entry System representation is FC1=CC(Br)=C(Br)C=C1F [6] [5].
Property | Value | Reference |
---|---|---|
Chemical Abstracts Service Registry Number | 64695-78-9 | [1] [2] [4] |
Molecular Formula | C₆H₂Br₂F₂ | [1] [2] [4] |
Molecular Weight (g/mol) | 271.885-271.89 | [3] [4] [5] |
International Union of Pure and Applied Chemistry Name | 1,2-dibromo-4,5-difluorobenzene | [6] [5] |
International Chemical Identifier | InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | [1] [3] [4] |
International Chemical Identifier Key | JTEZQWOKRHOKDG-UHFFFAOYSA-N | [1] [3] [4] |
Simplified Molecular Input Line Entry System | FC1=CC(Br)=C(Br)C=C1F | [6] [5] |
Melting Point (°C) | 31-35 | [7] [8] [9] |
Boiling Point (°C) | 208 (at 1013 hPa) | [8] [9] |
The compound manifests as a crystalline or fused solid under standard conditions, exhibiting a white to pale yellow or pale brown appearance [10] [11]. The melting point range of 31-35°C indicates relatively low thermal stability compared to unsubstituted benzene derivatives [7] [8] [9]. At standard atmospheric pressure (1013 hPa), the compound exhibits a boiling point of 208°C [8] [9].
Research into halogenated benzene derivatives has revealed that compounds containing multiple halogen substituents often exhibit complex crystal packing arrangements due to intermolecular halogen-halogen interactions [12]. The presence of both bromine and fluorine atoms in 1,2-dibromo-4,5-difluorobenzene creates opportunities for various types of noncovalent interactions within the crystal lattice [12]. Studies on related halogenated benzene compounds have demonstrated that halogen-halogen interactions contribute significantly to crystal stability and packing efficiency [12].
The symmetrical arrangement of halogen substituents in 1,2-dibromo-4,5-difluorobenzene influences its crystallographic properties [13]. The compound's structure allows for potential π-π stacking interactions between aromatic rings, as well as halogen bonding interactions that can direct crystal packing arrangements [14]. Research on similar fluorinated aromatics has shown that C-F···π interactions can play important roles in determining crystal structures [15].
The electronic structure of 1,2-dibromo-4,5-difluorobenzene is characterized by significant perturbations to the benzene π-electron system due to the presence of multiple halogen substituents [16]. Photoelectron spectroscopy measurements have determined the ionization energy to be 9.13 ± 0.02 electron volts [16]. This value reflects the combined electronic effects of bromine and fluorine substitution on the aromatic system.
The presence of multiple halogen substituents significantly influences the compound's physical and chemical properties, including its reactivity and solubility characteristics [13]. The electron-withdrawing nature of both bromine and fluorine atoms affects the electron density distribution within the aromatic ring [13]. Fluorine atoms, being highly electronegative, exert strong inductive effects that withdraw electron density from the benzene ring [17]. Bromine atoms contribute both inductive and mesomeric effects, with the relative importance of these effects depending on the specific substitution pattern [17].
Mass spectrometry analysis reveals characteristic fragmentation patterns consistent with the molecular structure, with the molecular ion peak appearing at mass-to-charge ratio 270-272 due to the presence of bromine isotopes [18]. The compound exhibits typical halogenated aromatic fragmentation patterns, including loss of halogen atoms and formation of substituted phenyl cations [18].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of the aromatic protons [19]. The remaining two hydrogen atoms on the benzene ring appear as characteristic signals in the proton nuclear magnetic resonance spectrum, with chemical shifts and coupling patterns reflecting the influence of the halogen substituents [19]. The protons appear around 7.4-7.5 parts per million in deuterated chloroform solvent, showing coupling to nearby fluorine atoms [18].
A comprehensive comparison of 1,2-dibromo-4,5-difluorobenzene with related dibrominated fluorobenzene derivatives reveals important structure-property relationships [20] [21] [22]. The specific substitution pattern of 1,2-dibromo-4,5-difluorobenzene, featuring adjacent bromine atoms and adjacent fluorine atoms, distinguishes it from other possible isomers [20].
Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Substitution Pattern |
---|---|---|---|---|
1,2-Dibromo-4,5-difluorobenzene | 64695-78-9 | C₆H₂Br₂F₂ | 271.89 | Adjacent Br, Adjacent F |
1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | C₆H₂Br₂F₂ | 271.89 | Para Br, Adjacent F |
1,3-Dibromo-5-fluorobenzene | 1435-51-4 | C₆H₃Br₂F | 253.89 | Meta Br, Single F |
2,4-Dibromo-1-fluorobenzene | 2369-37-1 | C₆H₃Br₂F | 251.86 | Meta Br, Single F |
1,4-Dibromo-2-fluorobenzene | 1435-52-5 | C₆H₃Br₂F | 251.86 | Para Br, Single F |
The 1,4-dibromo-2,5-difluorobenzene isomer, with Chemical Abstracts Service number 327-51-5, shares the same molecular formula but exhibits different physical properties due to its distinct substitution pattern [23]. This compound has a higher melting point range of 62-66°C compared to the 31-35°C range of 1,2-dibromo-4,5-difluorobenzene [23]. The para arrangement of bromine atoms in the 1,4-isomer creates a more symmetrical molecule, which typically results in higher melting points due to more efficient crystal packing [23].
Research on dibrominated fluorobenzenes has demonstrated that the specific positioning of halogen substituents dramatically affects reactivity patterns in electrophilic aromatic substitution reactions [20]. The adjacent positioning of both bromine and fluorine pairs in 1,2-dibromo-4,5-difluorobenzene creates unique steric and electronic environments that influence chemical behavior [20]. Studies on related systems have shown that such substitution patterns can be utilized in site-selective cross-coupling reactions for the synthesis of more complex aromatic compounds [20].
The electronic properties of these related compounds vary significantly based on substitution patterns [12]. Computational studies on hexahalogenated benzene derivatives have revealed that halogen-halogen interactions within molecules contribute to overall stability [12]. The specific arrangement in 1,2-dibromo-4,5-difluorobenzene allows for potential intramolecular halogen bonding interactions between adjacent halogen atoms, which can influence molecular conformation and reactivity [12].
Flammable;Irritant